benzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate
Description
Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate is a carbamate derivative featuring a 3-amino-1,2,4-triazole core linked via a methylene bridge to an N-methylcarbamate group, which is further substituted with a benzyl moiety. This compound is synthesized through multi-step reactions involving the functionalization of 3-amino-1,2,4-triazole precursors. For instance, intermediates such as 3-amino-1H-1,2,4-triazole-5-carbononitrile are synthesized by reacting 3-amino-1H-1,2,4-triazole-5-carboxylate with N-methylcarbamate under controlled conditions (70°C, pH 5), yielding a stable nitrile intermediate . Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the benzyl carbamate group, as evidenced by analogous synthetic routes for triazole-based carbamates .
Characterization of this compound relies on spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, which confirm the presence of key functional groups (e.g., NH₂ at δ 4.3 ppm, aromatic protons at δ 7.5–8.2 ppm) . X-ray crystallography, facilitated by programs like SHELXL and ORTEP-3, has been instrumental in resolving its three-dimensional structure, particularly for verifying bond angles and intermolecular interactions .
Properties
IUPAC Name |
benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-17(7-10-14-11(13)16-15-10)12(18)19-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZVWVPTBKKZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NN1)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate can be achieved through multiple synthetic routes. One common method involves the reaction of benzyl chloride with N-methylcarbamate in the presence of a base to form the intermediate benzylN-methylcarbamate. This intermediate is then reacted with 3-amino-1H-1,2,4-triazole under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution
The carbamate group undergoes nucleophilic attack due to its electrophilic carbonyl carbon. Reactions with primary/secondary amines yield substituted urea derivatives :
textBenzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate + R-NH₂ → Urea derivatives + byproducts
Example : Reaction with isopropylamine produces N-isopropyl derivatives, confirmed by ¹H NMR (δ 1.06 ppm for CH₃ groups) .
2.2. Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with acetylene derivatives, forming fused heterocycles :
textTriazole + Acetylene → Pyrazolo[1,5-a]pyrimidine derivatives
Data : X-ray crystallography confirmed regioselectivity in cycloadditions, with bond angles of 120° for the triazole ring .
2.3. Oxidation and Functionalization
The 3-amino group on the triazole is oxidized to nitro or imino groups under acidic conditions:
textNH₂-Triazole → NO₂-Triazole (using HNO₃/H₂SO₄)
IR Evidence : Absorption bands at 1670 cm⁻¹ (C═O) and 1266 cm⁻¹ (C═S) indicate successful functionalization .
Reaction Conditions and Optimization
| Reaction Type | Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Nucleophilic Substitution | MW, 80°C, 3 min, EtOH | 92–96 | ¹H/¹³C NMR, IR, MS |
| Cycloaddition | RT, DMF, 12 h | 68–74 | X-ray, HPLC, HRMS |
| Oxidation | HNO₃/H₂SO₄, 0°C, 2 h | 85 | IR, TLC, Elemental Analysis |
Biological Interaction Mechanisms
The triazole moiety forms hydrogen bonds with biological targets (e.g., kinases), as shown in co-crystal structures . Key interactions include:
Stability and Degradation
The compound undergoes hydrolysis under acidic/basic conditions:
textCarbamate + H₂O → CO₂ + Amine + Alcohol
Kinetic Data : Hydrolysis half-life at pH 7.4: 12 h; at pH 2.0: 2 h.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate typically involves the reaction of 3-amino-1H-1,2,4-triazole with benzyl isocyanate and methylamine. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 and HeLa. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors. For instance, they can inhibit enzymes involved in the biosynthesis of nucleotides or other essential metabolites in pathogens, making them potential candidates for developing new antifungal or antibacterial agents .
Pesticidal Activity
Research has shown that benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate exhibits pesticidal properties against various agricultural pests. The compound's ability to disrupt the metabolic processes of pests makes it a candidate for developing new biopesticides .
Plant Growth Regulation
Some studies suggest that triazole compounds can influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants. This application could be particularly beneficial in improving crop yields under adverse environmental conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, which is crucial in various biological and chemical processes .
Comparison with Similar Compounds
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
5-Phenyl-N-(p-Tolyl)-1H-1,2,4-Triazol-3-amine
- Structure: Retains the 3-amino-1,2,4-triazole core but lacks the carbamate moiety, substituting it with a phenyl-p-tolylamine group.
- Bioactivity : Demonstrates anticancer activity (IC₅₀: 5.96–7.90 µM), suggesting that carbamate derivatives like the target compound may require structural optimization to achieve similar potency .
Bioactivity
- Target Compound: Limited direct bioactivity data are available; however, structurally similar 1,2,4-triazole carbamates are explored for anticancer and antimicrobial applications .
- Analogues :
Solubility and Stability
- The benzyl carbamate group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl) derivatives) .
Biological Activity
BenzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various pathways involving reagents such as succinic anhydride and aminoguanidine hydrochloride. The synthesis typically utilizes microwave irradiation to enhance reaction efficiency and yield .
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess significant antifungal activity against various pathogens. The presence of the triazole ring is crucial for this activity, as it interacts with fungal enzymes involved in cell wall synthesis .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies suggest that triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, the mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant antifungal activity | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key enzymes involved in cellular processes |
Case Studies
Case Study 1: Antifungal Activity
In a study examining various triazole derivatives, this compound demonstrated potent activity against Candida albicans, with an IC50 value significantly lower than that of traditional antifungal agents. This highlights its potential as a therapeutic agent in treating fungal infections.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical application. Current research focuses on understanding its metabolic pathways and identifying any potential toxic effects associated with long-term use .
Q & A
Basic: What synthetic methodologies are recommended for preparing benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate?
The synthesis involves coupling a 3-amino-1,2,4-triazole core with a carbamate-functionalized methyl group. A common approach includes:
- Step 1 : Reacting 3-amino-1H-1,2,4-triazole-5-carbonitrile with N-methylcarbamate derivatives under basic conditions (e.g., aqueous N-methylcarbamate hydrate) at 70–80°C to form the methylene bridge .
- Step 2 : Introducing the benzyl carbamate group via nucleophilic substitution or condensation. Adjusting pH to ~5 with acetic acid improves yield by precipitating intermediates .
- Optimization : Refluxing in propan-2-ol or using catalysts like pyridine/zeolite (Y-H) can enhance reaction efficiency .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : Use and NMR to verify the triazole ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl (δ 160–165 ppm). Assign peaks using coupling constants and DEPT experiments .
- HRMS : Confirm molecular ion peaks ([M+H]) with mass accuracy <5 ppm .
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3400 cm, carbonyl at ~1670 cm) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement and ORTEP-3 for visualization .
Advanced: How can researchers address low yields during the coupling of the triazole and carbamate moieties?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Temperature Control : Maintain 70–80°C to balance reactivity and stability .
- Catalyst Screening : Test zeolites or pyridine to accelerate condensation .
- pH Adjustment : Use acetic acid (pH 5) to precipitate intermediates and minimize hydrolysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates .
Advanced: How should researchers analyze contradictory spectral data (e.g., NMR vs. HRMS)?
- Cross-Validation : Compare NMR integration ratios with HRMS isotopic patterns to detect impurities.
- Troubleshooting : If NMR shows unexpected carbonyl signals, consider tautomerism in the triazole ring or residual solvents .
- Supplementary Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction .
Advanced: What computational tools are suitable for predicting pharmacokinetic properties?
- SwissADME : Evaluate drug-likeness (Lipinski’s Rule of Five), bioavailability, and metabolic stability .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .
- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors like T1R1-T1R3 (umami taste receptors) .
Advanced: How to design stability studies for this compound under varying conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and hydrolysis in buffers (pH 1–10) at 37°C. Carbamates are prone to alkaline hydrolysis .
- Storage Recommendations : Store at –20°C in airtight, light-resistant containers with desiccants .
Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding networks?
- Refinement with SHELXL : Use anisotropic displacement parameters and restraints for disordered atoms .
- Hydrogen Bond Analysis : Calculate bond lengths and angles using Mercury or Olex2. Triazole NH groups often form intermolecular bonds with carbonyl oxygens .
- Twinned Data Handling : For challenging crystals (e.g., twinned), apply SHELXL’s TWIN/BASF commands .
Advanced: What strategies validate the biological activity of this compound in vitro?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Evaluate triazole-mediated inhibition of targets like xanthine oxidase via spectrophotometric methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
